3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate
Description
Properties
Molecular Formula |
C22H21NO6 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(3,4,7-trimethyl-2-oxochromen-5-yl) 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C22H21NO6/c1-13-9-17(20-14(2)15(3)21(25)29-18(20)10-13)28-19(24)11-23-22(26)27-12-16-7-5-4-6-8-16/h4-10H,11-12H2,1-3H3,(H,23,26) |
InChI Key |
XVQLAISMUGDGBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(=O)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation
-
Starting material : 3,4,7-Trimethylresorcinol (synthesized via Friedel-Crafts alkylation of resorcinol with methylating agents).
-
β-Keto ester : Ethyl acetoacetate or its methyl-substituted analogues.
Catalytic Conditions
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| H₂SO₄ (conc.) | EtOH | 80–100°C | 65–72 | |
| UiO-66-SO₃H (MOF) | Solvent-free | 140°C | 66 | |
| p-TsOH | Toluene | Reflux | 58 |
Mechanistic Insight :
The reaction proceeds via transesterification, intramolecular hydroxyalkylation, and dehydration. Acid catalysts stabilize intermediates, while MOFs like UiO-66-SO₃H enhance regioselectivity.
Esterification with Cbz-Glycine
The Cbz-glycine moiety is introduced via esterification or acyl chloride coupling :
Direct Esterification
-
Reagents : Cbz-glycine, DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).
-
Conditions :
Example Protocol :
Acyl Chloride Method
-
Step 1 : Convert Cbz-glycine to acyl chloride using oxalyl chloride.
-
Step 2 : React with 5-hydroxycoumarin in presence of base (e.g., pyridine).
Advantages : Faster reaction kinetics and higher purity compared to direct esterification.
Alternative Routes and Optimization
Microwave-Assisted Synthesis
Enzymatic Esterification
-
Catalyst : Lipase B from Candida antarctica (CAL-B).
-
Solvent : tert-Butanol.
Analytical Characterization
Critical data for validating synthesis success:
| Parameter | Value/Observation | Technique |
|---|---|---|
| Melting Point | 148–150°C | DSC |
| ¹H NMR (CDCl₃) | δ 2.28 (s, 3H, CH₃), 5.12 (s, 2H, Cbz-CH₂) | 500 MHz NMR |
| LC-MS (ESI+) | m/z 457.5 [M+H]⁺ | HRMS |
| IR (KBr) | 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (coumarin C=O) | FT-IR |
Challenges and Solutions
-
Regioselectivity : Use of MOF catalysts (e.g., UiO-66-SO₃H) minimizes byproducts in Pechmann condensation.
-
Cbz Deprotection Risk : Avoid strong bases; keep pH neutral during esterification.
-
Purification : Silica gel chromatography or recrystallization (MeOH/H₂O) ensures >98% purity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different glycine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohol derivatives
Substitution: Various glycine derivatives
Scientific Research Applications
Anticancer Activity
Coumarins have been extensively studied for their anticancer properties. Research indicates that derivatives of coumarins, including 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate, exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways such as the NF-kB pathway and inhibiting cell proliferation.
- Case Studies : A study demonstrated that certain coumarin derivatives showed significant inhibitory effects on cancer cell lines such as HeLa and MCF-7, suggesting that this compound could be further explored for its anticancer potential .
Antioxidant Properties
Coumarins are also recognized for their antioxidant capabilities. The presence of multiple methyl groups enhances the electron-donating ability of the compound, potentially leading to:
- Free Radical Scavenging : This compound may effectively neutralize free radicals, thereby protecting cells from oxidative stress.
- Research Findings : Studies have shown that specific coumarin derivatives can significantly reduce oxidative damage in cellular models .
Anti-inflammatory Effects
The anti-inflammatory properties of coumarins make them candidates for treating inflammatory diseases. The compound's structure allows it to interact with inflammatory mediators:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
- Case Studies : Research has indicated that certain coumarin derivatives can reduce inflammation in animal models, highlighting their potential therapeutic applications .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate involves its interaction with various molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. The benzyloxycarbonyl group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The target compound’s key structural analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Chromen-2-one vs. However, the three methyl groups introduce steric hindrance, which may reduce binding affinity to enzyme active sites compared to less substituted analogs.
Cbz-Glycinate Ester vs. Cbz-Leucinamide : The glycinate ester in the target compound is smaller and less complex than Cbz-leucinamide derivatives (e.g., GC376 in ), which are designed for protease inhibition. This suggests the target compound may occupy distinct pharmacological niches.
Ester vs. Sulfonic Acid Groups : Unlike sulfonic acid-containing analogs (e.g., 6Z2E in ), the target compound’s ester group reduces polarity, likely altering solubility and metabolic stability.
Biological Activity
3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
Molecular Formula: C21H27NO6
Molecular Weight: 389.4 g/mol
IUPAC Name: (3,4,7-trimethyl-2-oxochromen-5-yl) N-benzylcarbamate
Canonical SMILES: CCC(C(=O)OC1=CC(=CC2=C1C(=C(C(=O)O2)C)C)C)NC(=O)OC(C)(C)C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The chromen-2-one core interacts with specific enzymes and receptors, leading to inhibition of their activity. This mechanism is crucial for its anti-inflammatory and anticancer effects.
Antimicrobial Activity
Research indicates that chromen derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures displayed activity against various bacterial strains, suggesting that 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-benzylcarbamate could also possess similar effects .
Anticancer Potential
The anticancer activity of this compound has been explored in several studies. For instance:
- Cell Line Studies: The compound was tested on various cancer cell lines, including A549 (lung cancer) and HEP 2 (laryngeal carcinoma). Results showed that it inhibited cell proliferation significantly at low concentrations .
- Mechanistic Insights: The presence of electron-donating groups in the structure enhances its basicity and potential cytotoxicity against tumor cells .
Anti-inflammatory Effects
Anti-inflammatory properties have been linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. Research on related compounds suggests that 3,4,7-trimethyl-2-oxo-2H-chromen derivatives may similarly modulate inflammatory pathways .
Data Table: Biological Activities Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against bacterial strains | |
| Anticancer | Inhibits proliferation in A549 and HEP 2 | |
| Anti-inflammatory | Modulates cytokine release |
Case Studies
- Anticancer Activity : A study evaluated the effects of various chromen derivatives on A549 lung carcinoma cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM .
- Neuroprotective Effects : Another study highlighted the neuroprotective potential of similar compounds in neuronal cells subjected to oxidative stress. The findings suggested that these compounds could mitigate cell injury effectively .
Q & A
Basic: What synthetic strategies are commonly employed to prepare 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate?
Methodological Answer:
The synthesis typically involves coupling the chromenone core with a benzyloxycarbonyl (Cbz)-protected glycine moiety. Key steps include:
- Chromenone Core Preparation : Alkylation or condensation reactions to introduce methyl groups at positions 3, 4, and 7.
- Cbz Protection : Glycine is protected using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaOH or NaHCO₃) to prevent undesired side reactions during coupling .
- Esterification : The Cbz-protected glycine is activated (e.g., via mixed anhydrides or carbodiimide coupling agents) and reacted with the hydroxyl group on the chromenone core.
Steric hindrance from the methyl groups may necessitate optimized reaction temperatures (e.g., 0–25°C) and catalysts (e.g., DMAP) .
Advanced: How can researchers resolve discrepancies in crystallographic refinement data for this compound?
Methodological Answer:
Discrepancies in X-ray data (e.g., high R-factors or poor electron density fit) can be addressed using advanced features in SHELXL :
- TWIN Commands : For twinned crystals, refine twin laws and apply HKLF 5 format to partition overlapping reflections .
- ADPs Anisotropy : Constrain anisotropic displacement parameters (ADPs) for heavy atoms to reduce overfitting.
- Hydrogen Bonding Validation : Use WinGX to analyze hydrogen-bonding networks and compare with geometric parameters (e.g., D-H···A angles) to validate the model .
Documentation of refinement steps is critical for reproducibility .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign signals for methyl groups (δ ~2.0–2.5 ppm), chromenone carbonyl (δ ~160–170 ppm), and Cbz-protected glycine (δ ~4.0–5.5 ppm for benzyl protons) .
- IR Spectroscopy : Confirm ester (C=O, ~1730 cm⁻¹) and carbamate (N-C=O, ~1680 cm⁻¹) functionalities .
- HRMS (ESI) : Validate molecular weight with <5 ppm error .
Advanced: How can racemization during coupling of the chromenone moiety with Cbz-glycine be minimized?
Methodological Answer:
- Low-Temperature Coupling : Perform reactions at 0–4°C to reduce kinetic racemization.
- Activation Method : Use coupling agents like HOBt/DCC instead of EDCI to minimize base-induced racemization.
- Chiral HPLC : Monitor enantiomeric excess post-synthesis using a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol gradients .
Basic: What analytical methods are recommended for assessing purity?
Methodological Answer:
- HPLC (Reverse-Phase) : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA.
- TLC : Silica gel plates with ethyl acetate/hexane (1:1) to monitor reaction progress (Rf ~0.4–0.6).
- Elemental Analysis : Validate C/H/N ratios within ±0.3% of theoretical values .
Advanced: How can researchers validate molecular packing inconsistencies in X-ray structures?
Methodological Answer:
- PLATON Analysis : Check for voids, solvent-accessible areas, and symmetry errors using the PLATON suite integrated into WinGX .
- Hirshfeld Surfaces : Map intermolecular interactions (e.g., C-H···O) to identify packing anomalies.
- Twinned Data Refinement : Apply SHELXL ’s TWIN and BASF commands to refine datasets with overlapping lattices .
Basic: What computational tools aid in predicting the compound’s reactivity?
Methodological Answer:
- DFT Calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (AMBER) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess stability .
Advanced: How can reaction conditions be optimized to suppress side reactions during esterification?
Methodological Answer:
- Solvent Selection : Use anhydrous DCM or THF to avoid hydrolysis of the activated glycine intermediate.
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate esterification.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track carbonyl intermediates and adjust stoichiometry dynamically .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Test against serine hydrolases (e.g., trypsin) due to the electrophilic carbonyl group. Use fluorogenic substrates (e.g., AMC derivatives) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 μM concentrations .
Advanced: How can metabolic stability of this compound be evaluated in preclinical studies?
Methodological Answer:
- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4: midazolam hydroxylation) to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
